ヤモゲニン

説明

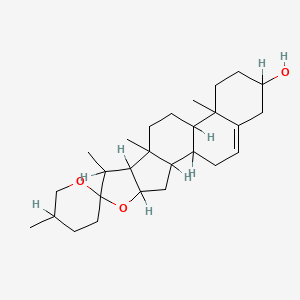

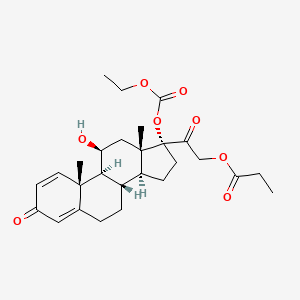

Yamogenin, also known as Neodiosgenin, is a diastereomer of diosgenin . It is found in plants like Trigonella foenum-graecum, Asparagus officinalis, and Dioscorea collettii . It has been identified as the compound responsible for the anti-hyperlipidemic effect of fenugreek .

Synthesis Analysis

Yamogenin inhibits lipid accumulation through the suppression of gene expression in fatty acid synthesis in hepatocytes . It has been found to inhibit triacylglyceride (TG) accumulation and suppress the mRNA expression of fatty acid synthesis-related genes .Molecular Structure Analysis

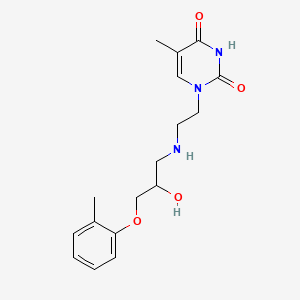

Yamogenin has a molecular formula of C27H42O3 and a molecular weight of 414.6 . It is a stereoisomer of diosgenin .Chemical Reactions Analysis

Yamogenin has been found to inhibit TG accumulation in HepG2 hepatocytes and suppress the mRNA expression of fatty acid synthesis-related genes . It also antagonizes the activation of the liver X receptor (LXR) in luciferase ligand assay .Physical And Chemical Properties Analysis

Yamogenin has a molecular formula of C27H42O3 and a molecular weight of 414.6 . It is soluble in ethanol .科学的研究の応用

がん研究 細胞毒性効果

ヤモゲニンは、さまざまな癌細胞株に対する細胞毒性効果について研究されています。 例えば、AGS胃癌細胞に対して有意な細胞毒性効果を示し、抗癌剤としての可能性を示唆しています .

抗酸化特性

研究では、ヤモゲニンのin vitroでの適度な抗酸化の可能性も明らかになっており、酸化ストレス関連疾患の対策に役立つ可能性があります .

抗炎症活性

この化合物は、タンパク質変性を阻害する能力があり、炎症性疾患における治療的用途の可能性を示唆する抗炎症特性を示しています .

細胞周期停止メカニズム

別の研究では、ヤモゲニン誘導細胞周期停止に焦点を当てており、これはその抗癌活性の重要な側面です。 このメカニズムを理解することで、新しい癌療法の開発につながる可能性があります .

ステロイドサポニン源

アスパラガス・オフィシナリスやディオスコレア・コレッティなどの植物に見られるステロイドサポニンであるヤモゲニンは、植物の防御機構と潜在的な農業への応用における役割について探求することができます .

作用機序

Target of Action

Yamogenin, a steroidal saponin, primarily targets human ovarian cancer cells . It has been shown to have a significant cytotoxic effect on SKOV-3 cells .

Mode of Action

Yamogenin interacts with its targets by inducing cell cycle arrest and apoptosis . It triggers cell death with a significant decrease in mitochondrial membrane potential, an increase in the level of oxidative stress, and activation of caspase-8, -9, -3/7, as well as Bid . The Tumor Necrosis Factor (TNF) Receptor Superfamily Members (TNF, TNFRSF10, TNFRSF10B, TNFRSF1B, and TNFRSF25), Fas Associated via Death Domain (FADD), and Death Effector Domain Containing 2 (DEDD2) were significantly upregulated .

Biochemical Pathways

Yamogenin affects both the extrinsic and mitochondrial-intrinsic pathways . It induces apoptosis in ovarian cancer cells, with mitochondrial membrane depolarization, ROS production, and caspase-9/3/7 activation observed in the intrinsic mitochondrial pathway . The extrinsic pathway involves upregulation of sensitivity to extracellular stimulation such as TNF family and death signaling .

Pharmacokinetics

It is known that yamogenin is a steroidal saponin that occurs in trigonella foenum-graecum, asparagus officinalis, and dioscorea collettii . More research is needed to understand its ADME properties and their impact on bioavailability.

Result of Action

Yamogenin has a cytotoxic activity in SKOV-3 cells with an IC 50 value of 23.90 ± 1.48 µg/mL and strongly inhibits the cell cycle in the sub-G1 phase . It triggers cell death with a significant decrease in mitochondrial membrane potential, an increase in the level of oxidative stress, and activation of caspase-8, -9, -3/7, as well as Bid .

将来の方向性

The antitumor effect of Yamogenin is still little known, and the mechanism of action has not been determined . Future experiments are planned to examine the effects of a yamogenin-containing diet using an obesity mouse model . The structural difference between yamogenin and diosgenin would be important for the inhibition of LXR activation .

特性

IUPAC Name |

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLVFSAGQJTQCK-CAKNJAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903922 | |

| Record name | Yamogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

512-06-1 | |

| Record name | Yamogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodiosgenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yamogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YAMOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid](/img/structure/B1678091.png)

![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B1678106.png)